- Pyrazole derivatives as KDM1A inhibitors for the treatment of disease and their preparation, World Intellectual Property Organization, , ,
Cas no 944718-31-4 (5-bromo-1-methyl-1H-1,2,3-benzotriazole)
5-bromo-1-methyl-1H-1,2,3-benzotriazole Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-1-methylbenzotriazole
- 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole
- 5-bromo-1-methyl-1H-1,2,3-benzotriazole
- AS06400
- CM10633
- AK151549
- 5-BROMO-1-METHYL-1,2,3-BENZOTRIAZOLE
- Z1966565729
- 5-Bromo-1-methyl-1H-benzotriazole (ACI)
-
- MDL: MFCD19288764
- Inchi: 1S/C7H6BrN3/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,1H3
- InChI Key: PPUYITCIMJVKFE-UHFFFAOYSA-N
- SMILES: BrC1C=C2N=NN(C2=CC=1)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- XLogP3: 1.8
- Topological Polar Surface Area: 30.7
Experimental Properties
- Density: 1.76±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.85 g/l) (25 º C),
5-bromo-1-methyl-1H-1,2,3-benzotriazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM158928-1g |
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole |
944718-31-4 | 97% | 1g |
$458 | 2021-06-08 | |
| Chemenu | CM158928-5g |
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole |
944718-31-4 | 97% | 5g |
$1290 | 2021-06-08 | |
| Alichem | A019092748-250mg |
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole |
944718-31-4 | 97% | 250mg |
$209.72 | 2023-08-31 | |
| Alichem | A019092748-1g |
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole |
944718-31-4 | 97% | 1g |
$509.60 | 2023-08-31 | |
| Alichem | A019092748-5g |
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole |
944718-31-4 | 97% | 5g |
$1352.40 | 2023-08-31 | |
| TRC | B614525-10mg |
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole |
944718-31-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B614525-50mg |
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole |
944718-31-4 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B614525-100mg |
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole |
944718-31-4 | 100mg |
$ 185.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OM583-1g |
5-bromo-1-methyl-1H-1,2,3-benzotriazole |
944718-31-4 | 97% | 1g |
3162.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OM583-100mg |
5-bromo-1-methyl-1H-1,2,3-benzotriazole |
944718-31-4 | 97% | 100mg |
814CNY | 2021-05-08 |
5-bromo-1-methyl-1H-1,2,3-benzotriazole Production Method
Production Method 1
Production Method 2
- Substituted quinoxaline derivatives as PFKFB3 inhibitors and their preparation, World Intellectual Property Organization, , ,
Production Method 3
1.2 4 h, rt
- Hydantoin derivatives for the treatment of inflammatory disorders and their preparation, World Intellectual Property Organization, , ,
Production Method 4
- Aerobic Electrochemical Csp3-N Coupling between Aliphatic Carboxylic Acids and N-heterocycles, Organometallics, 2023, 42(1), 1-5
Production Method 5
1.2 Reagents: Water
- Preparation of propionic acids containing 5-substituted tetrahydroisoquinoline and its application for treating or alleviating inflammatory disease, China, , ,
Production Method 6
1.2 Reagents: Potassium hydroxide Solvents: Water ; pH 8
- Preparation of quinoxaline-6-carboxylic acid derivatives as modulators of PAS kinase, World Intellectual Property Organization, , ,
Production Method 7
- Method for predicting therapeutic effect of LSD1 inhibitor based on expression of INSM1, and method for cancer treatment, World Intellectual Property Organization, , ,
Production Method 8
- Antitumor effect potentiator comprising biphenyl compound having LSD1-inhibiting activity for combination therapy, World Intellectual Property Organization, , ,
Production Method 9
- Preparation of novel biphenyl compounds or salts thereof as lysine specific demethylase 1 (LSD1) inhibitors, World Intellectual Property Organization, , ,
5-bromo-1-methyl-1H-1,2,3-benzotriazole Raw materials
5-bromo-1-methyl-1H-1,2,3-benzotriazole Preparation Products
5-bromo-1-methyl-1H-1,2,3-benzotriazole Suppliers
5-bromo-1-methyl-1H-1,2,3-benzotriazole Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 5-bromo-1-methyl-1H-1,2,3-benzotriazole
5-Bromo-1-Methyl-1H-1,2,3-Benzotriazole (CAS No. 944718-31-4): A Comprehensive Overview
5-Bromo-1-methyl-1H-1,2,3-benzotriazole (CAS No. 944718-31-4) is a versatile compound with significant applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique molecular structure, which consists of a benzotriazole core substituted with a bromine atom and a methyl group. The combination of these functional groups imparts specific chemical and physical properties that make it an attractive candidate for a wide range of applications.
The molecular formula of 5-bromo-1-methyl-1H-1,2,3-benzotriazole is C8H6BrN3, and its molecular weight is approximately 207.06 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the bromination of 1-methyl-1H-1,2,3-benzotriazole. The resulting product is a white to off-white solid with a melting point ranging from 90 to 95°C.
In the pharmaceutical industry, 5-bromo-1-methyl-1H-1,2,3-benzotriazole has gained attention due to its potential as an intermediate in the synthesis of various drugs. Recent studies have explored its use in the development of antiviral and anticancer agents. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of this compound exhibited potent antiviral activity against several strains of influenza virus. The bromine substituent plays a crucial role in enhancing the bioavailability and efficacy of these derivatives.
Beyond its pharmaceutical applications, 5-bromo-1-methyl-1H-1,2,3-benzotriazole has also found utility in materials science. Its ability to form stable complexes with various metals makes it an excellent ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. A recent study published in the Inorganic Chemistry journal highlighted the successful synthesis of MOFs using this compound as a building block.
The chemical reactivity of 5-bromo-1-methyl-1H-1,2,3-benzotriazole has been extensively studied to understand its behavior in different reaction conditions. It has been shown to undergo nucleophilic substitution reactions at the bromine position, making it a valuable starting material for the synthesis of more complex molecules. Additionally, its stability under various conditions makes it suitable for use in industrial processes where robustness is essential.
In terms of environmental impact, recent research has focused on the biodegradability and ecotoxicity of compounds like 5-bromo-1-methyl-1H-1,2,3-benzotriazole. Studies have indicated that while the compound itself is relatively stable and not highly toxic to aquatic organisms, its breakdown products should be monitored to ensure environmental safety. Efforts are ongoing to develop more sustainable synthetic routes that minimize environmental impact.
The safety profile of 5-bromo-1-methyl-1H-1,2,3-benzotriazole has also been evaluated in several studies. It is generally considered safe for laboratory use when proper handling protocols are followed. However, as with any chemical compound, appropriate personal protective equipment (PPE) should be worn to prevent exposure through inhalation or skin contact.
In conclusion, 5-bromo-1-methyl-1H-1,2,3-benzotriazole (CAS No. 944718-31-4) is a multifaceted compound with diverse applications across multiple fields. Its unique chemical structure and properties make it an invaluable component in pharmaceutical development, materials science, and chemical synthesis. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.
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